2-Chloro-6-methoxypyridine-4-acetic acid

Lipophilicity Drug-likeness Permeability

2-Chloro-6-methoxypyridine-4-acetic acid (CAS 1227496-89-0, molecular formula C8H8ClNO3, molecular weight 201.61 g/mol) is a halogenated, methoxylated pyridinyl acetic acid building block. Its substitution pattern—a chlorine at the 2-position, a methoxy at the 6-position, and an acetic acid side chain at the 4-position—differentiates it from simpler pyridine-4-acetic acid analogs such as 2-chloropyridine-4-acetic acid (CAS 887580-55-4) and the isomeric 2-chloro-6-methoxypyridine-4-carboxylic acid (CAS 15855-06-8).

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Cat. No. B12966576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxypyridine-4-acetic acid
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=C1)CC(=O)O)Cl
InChIInChI=1S/C8H8ClNO3/c1-13-7-3-5(4-8(11)12)2-6(9)10-7/h2-3H,4H2,1H3,(H,11,12)
InChIKeyWJQSCUOYVILLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxypyridine-4-acetic Acid: Core Physicochemical Profile and Comparator Context for Informed Procurement


2-Chloro-6-methoxypyridine-4-acetic acid (CAS 1227496-89-0, molecular formula C8H8ClNO3, molecular weight 201.61 g/mol) is a halogenated, methoxylated pyridinyl acetic acid building block. Its substitution pattern—a chlorine at the 2-position, a methoxy at the 6-position, and an acetic acid side chain at the 4-position—differentiates it from simpler pyridine-4-acetic acid analogs such as 2-chloropyridine-4-acetic acid (CAS 887580-55-4) and the isomeric 2-chloro-6-methoxypyridine-4-carboxylic acid (CAS 15855-06-8) [1]. Computed physicochemical properties place this compound in a distinct lipophilicity–polarity space that can influence permeability, solubility, and synthetic derivatization strategy relative to its closest structural neighbors [2].

Substitution pattern 2-Cl, 6-OMe, 4-acetic acid arm differentiates from simpler pyridine-4-acetic acid analogs
Physicochemical space Occupies distinct lipophilicity-polarity profile (XLogP3 ~1.6, TPSA ~59 Ų) versus closest comparators
Synthetic utility Dual chloro/methoxy handles support orthogonal derivatization; acetic acid spacer adds conformational flexibility

Why 2-Chloro-6-methoxypyridine-4-acetic Acid Cannot Be Swapped with Common Pyridinyl Acetic Acid Analogs


Pyridinyl acetic acid derivatives with varying ring substituents exhibit markedly different physicochemical profiles and reactivity. The chloro and methoxy groups on the 2-chloro-6-methoxypyridine-4-acetic acid scaffold modulate lipophilicity, hydrogen-bonding capacity, and electronic character in ways that 2-chloropyridine-4-acetic acid (lacking the methoxy group) or 2-chloro-6-methoxypyridine-4-carboxylic acid (bearing a direct carboxylic acid vs. an acetic acid spacer) cannot replicate [1]. The result is that these analogs are not freely interchangeable—each presents a distinct molecular volume, rotatable bond count, and polar surface area that can alter membrane permeability, target binding, and downstream synthetic handle availability . The quantitative evidence below outlines the specific dimensions where these differences are measurable and decision-relevant.

Methoxy omission alters lipophilicity/H-bond profile
2-Chloropyridine-4-acetic acid lacks the 6-methoxy group; lower XLogP3 and TPSA may shift permeability and solubility behavior.
Carboxylic acid analog constrains geometry
2-Chloro-6-methoxypyridine-4-carboxylic acid replaces the acetic acid spacer with a direct –COOH; fewer rotatable bonds and distinct H-bond arrangement may alter target engagement.
Combined chloro + methoxy pattern cannot be replicated by single-handle analogs
The orthogonal reactivity (cross-coupling at Cl, demethylation of OMe) is lost if either substituent is missing, limiting sequential diversification options.

Quantitative Differentiation Evidence: 2-Chloro-6-methoxypyridine-4-acetic Acid vs. Closest Structural Analogs


Lipophilicity (XLogP3-AA) Comparison: Higher Predicted logP Relative to 2-Chloropyridine-4-acetic Acid

2-Chloro-6-methoxypyridine-4-acetic acid carries a computed XLogP3-AA value of 1.6, in contrast to 1.3 for the simpler analog 2-chloropyridine-4-acetic acid [1]. The 0.3 log unit increase reflects the added methoxy substituent and correlates with a predicted ~2-fold greater partition into octanol versus water. This shift may be advantageous in contexts where moderate increases in passive membrane permeability are desired without the excessive lipophilicity often associated with polyhalogenated scaffolds.

Lipophilicity (XLogP3)
Cross-study comparable
1.6 Δ +0.3 vs comparator
May support moderate lipophilicity lead optimization
Computed value; experimental logP/D recommended
Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA) Differential: Enhanced Hydrogen-Bonding Capacity vs. 2-Chloropyridine-4-acetic Acid

The TPSA of 2-chloro-6-methoxypyridine-4-acetic acid is calculated as 59.4 Ų compared to 50.2 Ų for 2-chloropyridine-4-acetic acid [1]. This 9.2 Ų increase, conferred by the additional methoxy oxygen, raises the molecule's hydrogen-bonding capacity (HBA count of 4 vs. 3) and typically correlates with reduced passive CNS penetration but potentially improved aqueous solubility and oral bioavailability within the Veber rule threshold (≤140 Ų).

TPSA
Cross-study comparable
59.4 Ų +9.2 Ų over analog
May support peripheral restriction strategy
Higher TPSA may reduce passive CNS penetration
Polar surface area Oral bioavailability CNS permeability

Rotatable Bond Count and Conformational Flexibility: A Differentiating Feature from Both Comparators

2-Chloro-6-methoxypyridine-4-acetic acid possesses 3 rotatable bonds, exceeding the 2 rotatable bonds found in both 2-chloropyridine-4-acetic acid and 2-chloro-6-methoxypyridine-4-carboxylic acid [1]. The extra rotatable bond originates from the methylene linker in the acetic acid side chain, which is absent in the carboxylic acid analog and provides an additional degree of torsional freedom. This can influence the entropic penalty upon binding to a target protein.

Rotatable bonds
Cross-study comparable
3 vs 2 in both comparators
May expand conformational sampling for target binding
Rotatable bond count influences entropic penalty
Conformational flexibility Entropy Binding affinity

Synthetic Handle Versatility: Dual Chloro and Methoxy Functionality Enables Orthogonal Derivatization Pathways

The simultaneous presence of a chloro substituent (a competent leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions) and a methoxy group (which can act as a masked phenol via demethylation) in 2-chloro-6-methoxypyridine-4-acetic acid provides orthogonal synthetic handles not available in 2-chloropyridine-4-acetic acid (which lacks the methoxy) or 2-chloro-6-methoxypyridine-4-carboxylic acid (which lacks the acetic acid spacer) [1]. This dual functionality is expressly noted in vendor descriptions that highlight the compound as a versatile small-molecule scaffold .

Synthetic handles
Reported
2 orthogonal handles (Cl + OMe) 1 handle or missing spacer in analogs
Supports sequential orthogonal derivatization
Reactivity inferred; confirm with model substrates
Synthetic chemistry Cross-coupling Protecting group strategy

Procurement-Driven Application Scenarios for 2-Chloro-6-methoxypyridine-4-acetic Acid


Medicinal Chemistry Lead Optimization Requiring Moderate Lipophilicity and Peripheral Restriction

In programs where a balance between passive membrane permeability and avoidance of CNS side effects is critical, the combination of an XLogP3 of 1.6 and a TPSA of 59.4 Ų positions this compound favorably relative to the less lipophilic, lower-TPSA 2-chloropyridine-4-acetic acid [1]. Its increased polar surface area reduces the likelihood of crossing the blood-brain barrier while maintaining sufficient permeability for peripheral targets.

Scaffold Diversification via Sequential Orthogonal Derivatization

The presence of both a chloro and a methoxy group enables a two-step diversification strategy: (i) initial palladium-catalyzed cross-coupling at the chloro position, followed by (ii) demethylation of the methoxy group to reveal a phenolic hydroxyl for further modification. This sequential orthogonal reactivity is not available in analogs lacking one of these substituents [1].

Conformationally Flexible Hinge-Binding Fragment in Kinase or Epigenetic Target Programs

The acetic acid side chain provides an additional rotatable bond compared to the otherwise similar 2-chloro-6-methoxypyridine-4-carboxylic acid. This increased flexibility, combined with the pyridine nitrogen's capacity to act as a hydrogen-bond acceptor, makes the compound an attractive fragment or hinge-binding motif in kinase, bromodomain, or HDAC inhibitor discovery [1].

Reference Standard or Building Block for Analytical Method Development

Commercially available at 97% purity from multiple vendors, 2-chloro-6-methoxypyridine-4-acetic acid can serve as a well-characterized small-molecule standard for HPLC method validation or as a reliable synthetic intermediate in multi-step reaction sequences, with its defined molecular weight (201.61 g/mol) and SMILES string (COC1=NC(=CC(=C1)CC(=O)O)Cl) facilitating unambiguous identification [1].

Application
Selection Property
Validation Focus
Lead optimization with peripheral restriction
Moderate lipophilicity & elevated TPSA
Permeability–CNS exclusion balance
Sequential orthogonal scaffold diversification
Chloro & methoxy dual handles
Orthogonal reactivity order confirmation
Hinge-binding fragment for kinase/epigenetics
Extra rotatable bond & pyridine HBA
Conformational sampling & hinge recognition
Analytical standard or synthetic building block
Defined purity & molecular identity
HPLC method validation & synthesis reproducibility
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